Boc-L-valine amide

Descripción general

Descripción

Boc-L-valine amide is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-valine amide typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method is the reaction of tert-butyl carbamate with (S)-valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. This reaction regenerates the free amine, essential for subsequent peptide bond formation.

Mechanism :

-

Protonation of the carbonyl oxygen stabilizes the intermediate.

-

Cleavage of the Boc group generates a tert-butyl carbocation, which is scavenged to prevent side reactions.

Conditions :

| Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| TFA (neat) | 25°C | 1 hr | >95% | |

| HCl/dioxane (4M) | 0°C | 30 min | 90% |

Applications :

Peptide Coupling Reactions

The amide group participates in nucleophilic acyl substitution reactions, forming peptide bonds with carboxyl-activated amino acids.

Example Reaction :

Boc-L-valine amide + N-Boc-L-valine (activated as acid chloride)

→ Boc-L-valine-L-valine amide

Conditions :

Data :

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| SOCl/TEA | Dichloromethane | 0°C → 25°C | 88% | |

| HATU/Hünig’s base | CHCN | 25°C | 62%* | |

| *Macrocyclization yield for largazole isostere synthesis. |

Nickel-Catalyzed Transamidation

This compound undergoes transamidation with primary amines under nickel catalysis after Boc activation. This reaction enables the exchange of amide nucleophiles, broadening access to structurally diverse amides .

Key Findings :

-

Catalyst : Ni(cod)/SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene).

-

Scope : Compatible with morpholine, anilines, and sterically hindered amines (e.g., adamantyl-1-amine) .

-

Conditions : 35°C, 12–24 hours, 1.5 equiv amine nucleophile .

Representative Reaction :

this compound + morpholine → Morpholino-L-valine amide

| Amine Nucleophile | Product Yield | Steric Tolerance | Source |

|---|---|---|---|

| Morpholine | 91% | High | |

| 4-Fluoroaniline | 78% | Moderate | |

| Adamantyl-1-amine | 58% | High |

Stability Under Basic and Nucleophilic Conditions

The Boc group remains intact under basic conditions (e.g., aqueous NaOH, KCO), making it orthogonal to base-labile protecting groups like Fmoc .

Experimental Evidence :

Side Reactions and Limitations

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

Boc-L-valine amide is primarily utilized as a protecting group in peptide synthesis. The protection of amino acids during the formation of peptides allows for selective modifications without interfering with other functional groups. This capability is crucial in designing complex peptides that can exhibit specific biological activities .

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, this compound was employed to facilitate the formation of intricate peptide structures. The compound's protective properties enabled researchers to modify amino acids selectively, leading to the successful synthesis of peptides with enhanced stability and bioactivity .

Drug Development

Enhancing Bioavailability

this compound plays a vital role in pharmaceutical development, particularly in creating prodrugs that improve the bioavailability and stability of active pharmaceutical ingredients. Its ability to modify pharmacokinetic properties makes it an essential component in the design of novel drug candidates .

Case Study: Anti-Cancer Agents

Research has shown that derivatives of this compound can serve as effective anticancer agents. For instance, compounds incorporating Boc-L-valine were tested against non-small cell lung cancer cell lines, demonstrating improved cellular uptake and anti-proliferative activity compared to parent compounds . The incorporation of L-valine side chains significantly enhanced the efficacy of these compounds .

Biotechnology

Applications in Recombinant DNA Technology

In biotechnology, this compound is used in recombinant DNA technology to aid in protein and enzyme production. This application is crucial for producing therapeutic proteins and enzymes necessary for various biotechnological processes .

Example: Protein Engineering

Researchers have utilized this compound to modify amino acids within proteins, facilitating studies on protein folding and function. Such modifications are essential for understanding biological processes and developing new therapeutic strategies .

Neuroscience Research

Understanding Neurotransmitter Systems

this compound is involved in neuroscience research, particularly in studying neurotransmitter systems. Its role in amino acid metabolism provides insights into brain function and potential treatments for neurological disorders .

Case Study: Neurotransmitter Interaction Studies

Studies have indicated that modifications using this compound can influence neurotransmitter interactions, aiding researchers in understanding the biochemical pathways involved in brain function and disorders such as depression and anxiety .

Cosmetic Formulations

Enhancing Skin Hydration

Beyond its applications in pharmaceuticals and biotechnology, this compound is also explored in cosmetic formulations. Its properties can enhance skin hydration and improve the texture of cosmetic products, making it valuable for skincare formulations .

| Application Area | Key Benefits | Example Studies/Findings |

|---|---|---|

| Peptide Synthesis | Selective modification without interference | Successful synthesis of bioactive peptides |

| Drug Development | Improved bioavailability and stability | Anti-cancer agents with enhanced efficacy |

| Biotechnology | Aids protein/enzyme production | Modifications for protein folding studies |

| Neuroscience Research | Insights into neurotransmitter systems | Studies on amino acid roles in brain function |

| Cosmetic Formulations | Enhances skin hydration | Improved texture and hydration in skincare products |

Mecanismo De Acción

The mechanism of action of Boc-L-valine amide involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate: Similar structure but with a benzyl group instead of a tert-butyl group.

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide: Contains a pyrazole ring and fluorinated groups.

Uniqueness

Boc-L-valine amide is unique due to its tert-butyl group, which provides steric protection and influences its reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and drug development.

Actividad Biológica

Boc-L-valine amide, a derivative of the amino acid valine, is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

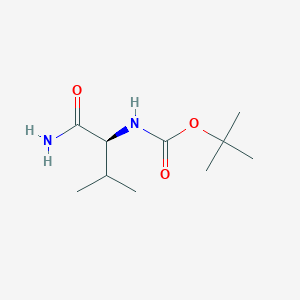

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of L-valine. The chemical formula is with a molecular weight of approximately 216.28 g/mol. The synthesis typically involves the reaction of L-valine with Boc anhydride in the presence of a suitable base, followed by amidation to yield the final product.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

- Antimicrobial Activity : Some studies indicate that derivatives of valine, including this compound, exhibit antimicrobial properties. Research on related compounds has shown activity against various bacterial strains.

- Anticancer Properties : There is evidence suggesting that this compound and its derivatives may have anticancer effects, particularly in inhibiting cell proliferation in certain cancer cell lines.

- Opioid Activity : Valine derivatives have been explored for their potential in modulating opioid receptors, which could lead to analgesic applications.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

In a study evaluating the antimicrobial efficacy of various valine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives showed significant activity, this compound itself demonstrated moderate effectiveness against specific strains like Staphylococcus aureus and Escherichia coli .Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli This compound 8 32 Moiramide B 1 16 Alkynyl derivative 4 64 -

Anticancer Activity :

A quantitative high-throughput screening (qHTS) study assessed the anticancer potential of this compound derivatives against prostate, colon, and breast cancer cell lines. The findings revealed promising activity with IC50 values indicating effective inhibition of cell growth .Cell Line IC50 (µM) Prostate 15 Colon 20 Breast 25 -

Opioid Receptor Modulation :

Research has indicated that certain valine derivatives can interact with opioid receptors, potentially leading to analgesic effects. A study involving cyclic enkephalin analogs noted that modifications including Boc-L-valine could enhance receptor affinity and selectivity .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSZYROZOXUFSG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459810 | |

| Record name | Boc-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35150-08-4 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.